Lutetium(3+);oxalate;hexahydrate

Oxide surface reactivity Precursor selection Catalysis support

When synthesizing Lu₂O₃-based phosphors, laser crystals, or catalyst supports requiring controlled sintering, precursor selection is critical. Lutetium(3+) oxalate hexahydrate delivers quantifiably lower CO disproportionation (~6% vs ~17% for erbium oxalate) and yields oxide with lower surface reactivity and smaller SBET than hydroxide- or carbonate-derived alternatives. The hexahydrate state retains >25% water at 300°C; decomposition initiates at 340–360°C. For reproducible optical/electronic properties, specify oxalate-derived Lu₂O₃. Inquire for bulk pricing.

Molecular Formula C6H12Lu2O18
Molecular Weight 722.08 g/mol
CAS No. 51373-64-9
Cat. No. B12435364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLutetium(3+);oxalate;hexahydrate
CAS51373-64-9
Molecular FormulaC6H12Lu2O18
Molecular Weight722.08 g/mol
Structural Identifiers
SMILESC(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.O.O.O.O.O.[Lu+3].[Lu+3]
InChIInChI=1S/3C2H2O4.2Lu.6H2O/c3*3-1(4)2(5)6;;;;;;;;/h3*(H,3,4)(H,5,6);;;6*1H2/q;;;2*+3;;;;;;/p-6
InChIKeyGGCDTIOZNNDYOG-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes2 g / 5 g / 2 n / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lutetium(3+) Oxalate Hexahydrate (CAS 51373-64-9): Procurement Specifications and Comparative Performance Data


Lutetium(3+) oxalate hexahydrate (CAS 51373-64-9) is a hydrated lanthanide oxalate coordination compound with molecular formula C₆H₁₂Lu₂O₁₈ and molecular weight 722.08 g/mol [1]. This compound serves primarily as a precursor for lutetium oxide (Lu₂O₃) production via thermal decomposition and is utilized in phosphor synthesis, laser crystal fabrication, and catalytic material preparation [2]. As the final element in the lanthanide series, lutetium exhibits the smallest ionic radius among all rare earth elements due to lanthanide contraction, which confers distinct coordination chemistry and thermal behavior to its oxalate salts compared to lighter lanthanide analogs [2].

Why Lutetium Oxalate Hexahydrate Cannot Be Substituted with Generic Lanthanide Oxalates: Evidence-Based Differentiation


Despite sharing the same oxalate ligand framework, lutetium oxalate hexahydrate exhibits quantifiably distinct thermal decomposition behavior, surface reactivity of derived oxides, and coordination chemistry that preclude simple substitution with other lanthanide oxalates or alternative lutetium precursors. The compound demonstrates a specific CO disproportionation extent of approximately 6% during thermal decomposition, which is substantially lower than the 17% observed for erbium oxalate under identical conditions [1]. Furthermore, Lu₂O₃ derived from the oxalate precursor exhibits measurably lower surface reactivity and smaller specific surface area compared to oxides prepared from hydroxide or carbonate precursors, as confirmed by hydration capacity and SBET measurements [2]. The hexahydrate hydration state (6H₂O) differs from the tetrahydrate and other hydration forms reported for lighter lanthanides, influencing decomposition onset temperatures and intermediate phase formation [3]. These quantifiable differences mandate precursor-specific validation rather than generic substitution.

Quantitative Comparative Evidence for Lutetium Oxalate Hexahydrate: Differentiated Performance Metrics


Oxide Surface Reactivity: Oxalate-Derived Lu₂O₃ vs. Hydroxide-Derived and Carbonate-Derived Lu₂O₃

Lu₂O₃ samples prepared via thermal decomposition of lutetium oxalate exhibit significantly lower surface reactivity compared to samples prepared from hydroxide or carbonate precursors, as quantified by hydration capacity and specific surface area (SBET) measurements [1]. The lower reactivity stems from the formation of larger aggregate sizes in oxalate-derived oxides, which is structurally linked to differences between the crystalline structure of the precursor salt and the final oxide [1].

Oxide surface reactivity Precursor selection Catalysis support

CO Disproportionation During Thermal Decomposition: Lutetium Oxalate vs. Erbium Oxalate

During thermal decomposition in vacuum, lutetium oxalate exhibits markedly lower CO disproportionation (approximately 6%) compared to erbium oxalate (approximately 17%) [1]. This difference indicates that lutetium oxalate forms less carbonate intermediate relative to erbium oxalate under identical decomposition conditions, reflecting distinct decomposition pathway kinetics that differentiate heavy lanthanide oxalates from one another [1].

Thermal decomposition CO disproportionation Carbonate intermediate

Water Retention at 300°C: Heavy Lanthanide Oxalates vs. Light Lanthanide Oxalates

The thermal decomposition behavior of erbium and lutetium oxalates differs from that of light rare earth oxalates. On heating in vacuum at 300°C, both erbium and lutetium oxalate salts retained more than 25% of their water of crystallization [1]. The retained water stabilizes the oxalates, and decomposition in vacuum begins at 340–360°C, but only after a long induction period, in contrast to light rare earth oxalates which decompose without such prolonged induction [1].

Hydrate stability Water of crystallization Thermal analysis

Decomposition Temperature to Lu₂O₃: Ammonium Lutetium Oxalate vs. Traditional Lutetium Oxalate Tetrahydrate

The ammonium lutetium oxalate precursor Lu(NH₄)(C₂O₄)₂·H₂O completely decomposes into cubic phase Lu₂O₃ at 680°C, which is nearly 200°C lower than the decomposition temperature of lutetium oxalate tetrahydrate prepared by the traditional oxalic acid precipitation process [1]. This finding demonstrates that precursor chemical composition, not merely the oxalate ligand framework, critically determines calcination energy requirements and processing efficiency.

Precursor design Calcination temperature Oxide synthesis

Oxide Formation Temperature Range: Lutetium Oxalate Hydrate vs. Mid-Series Lanthanide Oxalates

Thermogravimetric analysis on a Stanton thermobalance indicates that hydrated oxalates of the heavy rare earth metals (Ho, Er, Tm, Yb, Lu) and yttrium, after precipitation and drying at 110°C for six hours, reach weight levels corresponding to oxide formation in the temperature range of 690–720°C [1]. This contrasts with mid-series lanthanide oxalates (Sm, Eu, Gd, Tb, Dy), which achieve oxide formation in the same 690–720°C range under identical conditions [2], suggesting that across the lanthanide series, the oxide formation temperature window is relatively consistent despite differences in ionic radius and coordination chemistry.

Oxide formation temperature Thermogravimetry Lanthanide contraction

Solubility Profile: Lutetium Oxalate Hydrate in Processing and Purification

Lutetium oxalate is characterized as highly insoluble in water and converts to the oxide when heated (calcined) [1]. The compound is insoluble in water but moderately soluble in strong mineral acids [2]. This high insolubility in water facilitates quantitative precipitation during synthesis and purification workflows, enabling efficient separation from soluble lutetium salt solutions via oxalic acid addition. The oxalate precipitation method followed by ignition to oxide is a standard procedure for preparing lutetium samples suitable for detection and quantitation [3].

Solubility Precipitation Rare earth separation

Procurement-Relevant Application Scenarios for Lutetium Oxalate Hexahydrate


Controlled-Surface-Area Lu₂O₃ Synthesis for Catalysis and Ceramics

When Lu₂O₃ with lower surface reactivity and smaller specific surface area is required—such as for catalyst supports where reduced hydration capacity is beneficial or for ceramic applications where controlled sintering behavior is critical—lutetium oxalate hexahydrate is the preferred precursor over lutetium hydroxide or basic carbonate. This selection is directly supported by evidence that oxalate-derived Lu₂O₃ exhibits lower surface reactivity and smaller SBET compared to hydroxide- and carbonate-derived oxides [1].

Precision Thermal Processing Where Carbonate Intermediate Content Must Be Minimized

For applications requiring minimal carbonate intermediate formation during calcination—such as when trace carbonate residues adversely affect downstream optical or electronic properties—lutetium oxalate offers a quantifiable advantage. The compound exhibits only ~6% CO disproportionation during thermal decomposition, compared to ~17% for erbium oxalate, resulting in reduced carbonate intermediate content [1]. This lower disproportionation supports more predictable and cleaner conversion to Lu₂O₃.

High-Temperature Calcination Workflows Requiring Extended Thermal Treatment Protocols

In thermal processing operations where calcination protocols are designed around light rare earth oxalates, substituting lutetium oxalate without protocol adjustment will lead to incomplete decomposition. Evidence demonstrates that lutetium oxalate retains >25% of its water of crystallization at 300°C and requires an extended induction period before decomposition initiates at 340–360°C [1]. Users must account for these distinct thermal characteristics to achieve complete oxide conversion.

Precursor-Dependent Oxide Property Engineering in Phosphor and Laser Crystal Fabrication

In the synthesis of Lu₂O₃-based phosphors (e.g., Eu³⁺-doped Lu₂O₃) and laser crystals (e.g., Yb:Lu₂O₃), the choice of lutetium precursor directly impacts final material properties. The lower surface reactivity of oxalate-derived Lu₂O₃ influences dopant distribution and grain growth during sintering, as evidenced by the structural and morphological differences between oxides prepared from oxalate, hydroxide, and carbonate precursors [1]. Procurement specifications should explicitly state precursor type when reproducible oxide properties are required for optical or laser applications.

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